

T-Boc-N-amido-peg4-val-cit molecular weight and formula

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Compound of Interest

Compound Name: T-Boc-N-amido-peg4-val-cit

Cat. No.: B15623183

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In-Depth Technical Guide: T-Boc-N-amido-PEG4-Val-Cit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, applications, and experimental considerations for **T-Boc-N-amido-PEG4-Val-Cit**, a key building block in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).

Core Molecular Data

T-Boc-N-amido-PEG4-Val-Cit is a protease-cleavable linker.[1] It incorporates a tert-butyloxycarbonyl (Boc)-protected amine for controlled, stepwise synthesis, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility, and a valine-citrulline (Val-Cit) dipeptide.[1] The Val-Cit motif is specifically designed for cleavage by intracellular proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2]



Property	Value	Reference
Molecular Formula	C27H51N5O11	[1][2]
Molecular Weight	621.7 g/mol	[1][2]
CAS Number	2231240-82-5	[1][2]

Application in Antibody-Drug Conjugate (ADC) Development

The primary application of **T-Boc-N-amido-PEG4-Val-Cit** is in the construction of ADCs. ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[2][3] The linker component is critical for the stability and efficacy of the ADC.[2][3]

The Val-Cit linker is a cornerstone of ADC technology, featured in the FDA-approved ADC, Adcetris® (brentuximab vedotin).[4][5] Its mechanism relies on the high concentration of proteases like cathepsin B within the lysosomes of tumor cells.[3][6] After an ADC binds to its target antigen on the cancer cell surface, it is internalized.[6] Within the lysosome, cathepsin B cleaves the Val-Cit linker, releasing the cytotoxic payload and inducing cell death.[6]

The PEG4 spacer in **T-Boc-N-amido-PEG4-Val-Cit** improves the linker's hydrophilicity, which can help to prevent aggregation, a common challenge with hydrophobic payloads.[5] The Boc-protected amine allows for the attachment of this linker to a payload molecule first, with the subsequent deprotection of the amine enabling conjugation to an antibody or another component.[1]

Experimental Protocols

The following are generalized protocols for the use of a Val-Cit linker in ADC development. Specific conditions may need to be optimized for different antibodies, payloads, and linker-payload constructs.

Protocol 1: Payload Conjugation to Linker



This protocol outlines the attachment of a cytotoxic payload (containing a primary or secondary amine) to the **T-Boc-N-amido-PEG4-Val-Cit** linker.

- Activation of the Linker's Carboxylic Acid: The carboxylic acid of the Val-Cit dipeptide is
 activated to facilitate amide bond formation with the payload. This is typically achieved using
 coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5b]pyridinium 3-oxid hexafluorophosphate) in an anhydrous aprotic solvent like
 dimethylformamide (DMF).
- Payload Conjugation: The cytotoxic payload, dissolved in anhydrous DMF, is added to the activated linker solution. The reaction is typically stirred at room temperature overnight, protected from light.
- Purification: The resulting linker-payload conjugate is purified using reverse-phase highperformance liquid chromatography (RP-HPLC) to achieve high purity.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay quantifies the release of the payload from an ADC in the presence of purified cathepsin B.

- Materials:
 - ADC with Val-Cit linker
 - Recombinant human Cathepsin B
 - Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
 - Quenching solution (e.g., acetonitrile with 0.1% formic acid)
 - HPLC system for analysis
- Procedure:
 - Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer at 37°C.



- Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. Typical concentrations are in the micromolar range for the ADC (e.g., 1 μM) and nanomolar range for the enzyme (e.g., 20 nM).[6]
- Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Incubate at 37°C.
- Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
- Quench Reaction: Immediately stop the reaction by adding the aliquot to the quenching solution.
- Analysis: Analyze the samples by RP-HPLC to separate and quantify the intact ADC, the released payload, and any intermediates. The rate of payload release can then be calculated.

Visualizations

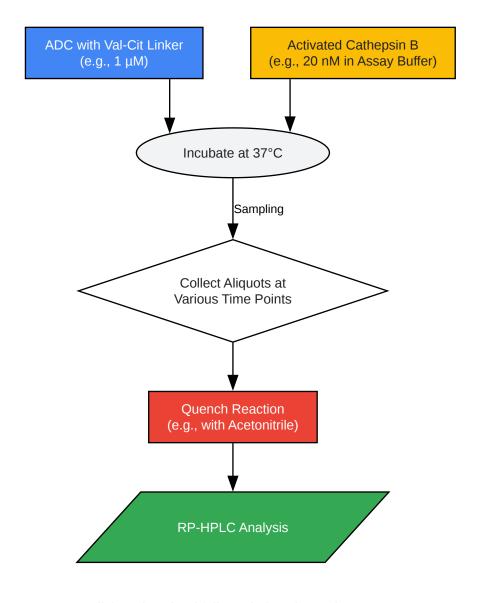
The following diagrams illustrate the conceptual workflow of ADC action and the experimental setup for cleavage analysis.



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Figure 1. Mechanism of action for a Val-Cit linked Antibody-Drug Conjugate.





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Figure 2. Experimental workflow for an in vitro Cathepsin B cleavage assay.

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